molecular formula C11H14N2O3 B111235 tert-Butyl (3-formylpyridin-2-yl)carbamate CAS No. 116026-94-9

tert-Butyl (3-formylpyridin-2-yl)carbamate

Cat. No. B111235
CAS RN: 116026-94-9
M. Wt: 222.24 g/mol
InChI Key: UYMKXJBJFXPXMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“tert-Butyl (3-formylpyridin-2-yl)carbamate” is a chemical compound with the molecular formula C11H14N2O3 . It is a derivative of carbamic acid, with a tert-butyl group, a formyl group, and a pyridin-2-yl group .


Molecular Structure Analysis

The molecular structure of “tert-Butyl (3-formylpyridin-2-yl)carbamate” consists of a pyridine ring bearing a formyl group, a carbamate group, and a tert-butyl group . The InChI code for this compound is InChI=1S/C11H14N2O3/c1-11(2,3)16-10(15)13-8-5-4-6-12-9(8)7-14/h4-7H,1-3H3,(H,13,15) .


Physical And Chemical Properties Analysis

The molecular weight of “tert-Butyl (3-formylpyridin-2-yl)carbamate” is 222.24 g/mol . It has one hydrogen bond donor and four hydrogen bond acceptors . The exact mass is 222.10044231 g/mol . The compound’s XLogP3-AA is 1.8 .

Scientific Research Applications

Organic Synthesis

tert-Butyl (3-formylpyridin-2-yl)carbamate: is a valuable intermediate in organic synthesis. Its formyl group is reactive and can be used to introduce aldehyde functionality into larger molecules. This is particularly useful in the synthesis of heterocyclic compounds, which are prevalent in many pharmaceuticals .

Medicinal Chemistry

In medicinal chemistry, 2-N-Boc-amino-3-formylpyridine serves as a building block for the development of drug candidates. Its pyridine ring mimics the structure of nucleotides, making it a potential precursor for antiviral or anticancer agents .

Material Science

This compound’s ability to act as a ligand due to its nitrogen atoms makes it suitable for creating complex materials. It can bind to metals, forming coordination complexes that have applications in catalysis and material fabrication .

Chemical Synthesis

The tert-butyl group in tert-Butyl (3-formylpyridin-2-yl)carbamate provides steric protection, allowing for selective reactions at other sites of the molecule. This characteristic is exploited in multi-step chemical syntheses where selectivity is crucial .

Bioconjugation

The compound’s reactive aldehyde group can be used for bioconjugation. This involves attaching biomolecules to other entities, such as drugs or fluorescent tags, which is essential in biological assays and diagnostics .

Pharmacokinetics

Its structural features, such as the balance between lipophilicity and solubility, make 2-N-Boc-amino-3-formylpyridine an interesting candidate for studying pharmacokinetic properties of new drugs .

Proteomics

In proteomics, the compound can be used to modify peptides and proteins. The Boc group (tert-butoxycarbonyl) is a common protecting group for amines, which can be removed under mild acidic conditions without affecting the rest of the molecule .

Catalysis

Lastly, tert-Butyl (3-formylpyridin-2-yl)carbamate can be used in catalysis research. Its structure allows it to act as a ligand in catalytic systems, potentially leading to new catalytic processes in organic chemistry .

properties

IUPAC Name

tert-butyl N-(3-formylpyridin-2-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O3/c1-11(2,3)16-10(15)13-9-8(7-14)5-4-6-12-9/h4-7H,1-3H3,(H,12,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYMKXJBJFXPXMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(C=CC=N1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30557012
Record name tert-Butyl (3-formylpyridin-2-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30557012
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl (3-formylpyridin-2-yl)carbamate

CAS RN

116026-94-9
Record name tert-Butyl (3-formylpyridin-2-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30557012
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl N-(3-formylpyridin-2-yl)carbamate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

tert-Butyllithium (1.7 M, 14.5 mL, 24.6 mmol, 2.39 equiv) was added to a solution of pyridin-2-yl-carbamic acid tert-butyl ester (5-1, 2.00 g, 10.3 mmol, 1 equiv) in ethyl ether (100 mL) at −78° C., and the resulting mixture was warmed to 0° C. and stirred for 1 h. N,N-Dimethylformamide (8.00 mL, 103 mmol, 10.0 equiv) was added with rapid stirring. The mixture was stirred at 0° C. for 10 min, then partitioned between half-saturated aqueous ammonium chloride solution (100 mL). The aqueous layer was further extracted with ethyl acetate (100 mL), and the combined organic layers were dried over sodium sulfate and concentrated. The residue was purified by flash column chromatography (40% ethyl acetate in hexanes) to afford (3-formyl-pyridin-2-yl)-carbamic acid tert-butyl ester (5-2) as a white solid.
Quantity
14.5 mL
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-Butyl (3-formylpyridin-2-yl)carbamate
Reactant of Route 2
Reactant of Route 2
tert-Butyl (3-formylpyridin-2-yl)carbamate
Reactant of Route 3
Reactant of Route 3
tert-Butyl (3-formylpyridin-2-yl)carbamate
Reactant of Route 4
Reactant of Route 4
tert-Butyl (3-formylpyridin-2-yl)carbamate
Reactant of Route 5
Reactant of Route 5
tert-Butyl (3-formylpyridin-2-yl)carbamate
Reactant of Route 6
tert-Butyl (3-formylpyridin-2-yl)carbamate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.